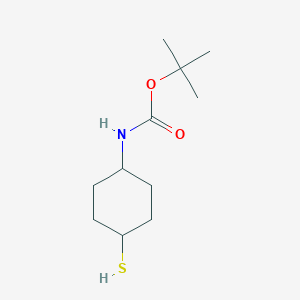
(4-Mercapto-cyclohexyl)-carbamic acid tert-butyl ester
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolism in Biological Systems
(4-Mercapto-cyclohexyl)-carbamic acid tert-butyl ester and related compounds have been studied for their metabolism in biological systems. In a study on the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene (BHT) in rats and humans, it was found that BHT and its derivatives undergo complex metabolic processes, involving the formation of various metabolites such as BHT-acid, glucuronides, and mercapturic acids. These findings highlight the importance of understanding the metabolic pathways of such compounds in different species (Daniel, Gage, & Jones, 1968).
Synthesis and Polymerization Studies
The synthesis and polymerization of new cyclic esters, including compounds similar to (4-Mercapto-cyclohexyl)-carbamic acid tert-butyl ester, have been a subject of research. For instance, a study described the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups. Such research is crucial for the development of hydrophilic aliphatic polyesters and other materials (Trollsås et al., 2000).
Structure-Property Relationships in Pharmacology
While focusing on non-drug applications, it's notable that the structure-property relationships of carbamate-based compounds, similar to (4-Mercapto-cyclohexyl)-carbamic acid tert-butyl ester, have been studied in the context of pharmacology. These studies provide insights into the chemical and biological stability of such compounds, which can be relevant for various scientific applications beyond pharmacology (Vacondio et al., 2009).
Crystallographic and Synthetic Studies
Crystallographic and synthetic studies have been conducted on compounds structurally similar to (4-Mercapto-cyclohexyl)-carbamic acid tert-butyl ester. These studies provide valuable information on the physical properties and potential applications of these compounds in various fields, including materials science (Kant, Singh, & Agarwal, 2015).
Quantitative Structure-Activity Relationship
The quantitative structure-activity relationship (QSAR) of fatty acid amide hydrolase inhibitors, which include compounds structurally similar to (4-Mercapto-cyclohexyl)-carbamic acid tert-butyl ester, has been studied. These studies contribute to the understanding of how structural variations in such compounds affect their activity, which can be applied in various scientific research areas (Mor et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(4-sulfanylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-8-4-6-9(15)7-5-8/h8-9,15H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBMNZSSIAKCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Mercapto-cyclohexyl)-carbamic acid tert-butyl ester | |
CAS RN |
2133358-62-8 | |
| Record name | rac-tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)
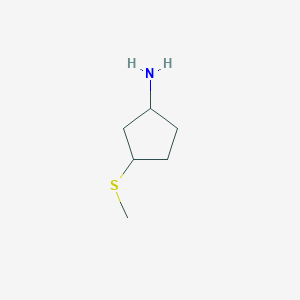
![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)
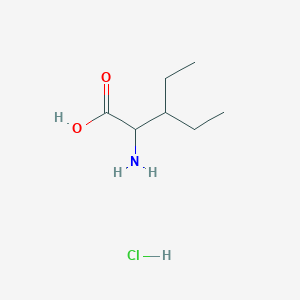
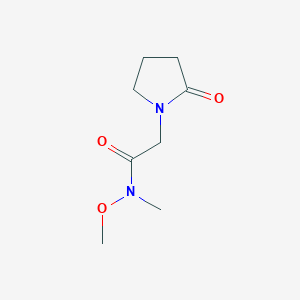

amine](/img/structure/B1525994.png)
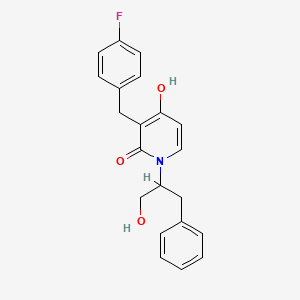

![3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B1525999.png)
![tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate](/img/structure/B1526001.png)
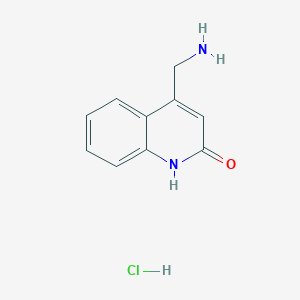
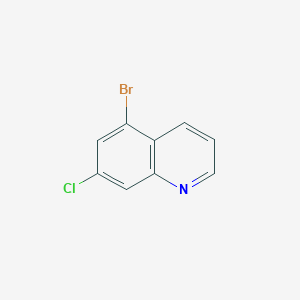
![(2S,4R)-1-(tert-Butoxycarbonyl)-4-((2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4-yl)oxy)pyrrolidine-2-carboxylic acid](/img/structure/B1526005.png)